12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one 12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one
Brand Name: Vulcanchem
CAS No.: 70083-20-4
VCID: VC10434400
InChI: InChI=1S/C14H8N2O2/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H
SMILES: C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4OC3=N2
Molecular Formula: C14H8N2O2
Molecular Weight: 236.22 g/mol

12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one

CAS No.: 70083-20-4

Cat. No.: VC10434400

Molecular Formula: C14H8N2O2

Molecular Weight: 236.22 g/mol

* For research use only. Not for human or veterinary use.

12H-[1,3]benzoxazolo[2,3-b]quinazolin-12-one - 70083-20-4

Specification

CAS No. 70083-20-4
Molecular Formula C14H8N2O2
Molecular Weight 236.22 g/mol
IUPAC Name [1,3]benzoxazolo[2,3-b]quinazolin-12-one
Standard InChI InChI=1S/C14H8N2O2/c17-13-9-5-1-2-6-10(9)15-14-16(13)11-7-3-4-8-12(11)18-14/h1-8H
Standard InChI Key HINUIMNQFYZLFK-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4OC3=N2
Canonical SMILES C1=CC=C2C(=C1)C(=O)N3C4=CC=CC=C4OC3=N2

Introduction

Chemical Identity and Structural Features

12H-[1, benzoxazolo[2,3-b]quinazolin-12-one (C₁₄H₈N₂O₂) is a polycyclic aromatic system featuring a benzoxazole ring fused to a quinazolinone core. Key structural attributes include:

PropertyValue
Molecular FormulaC₁₄H₈N₂O₂
Molecular Weight252.23 g/mol
logP (Partition Coefficient)2.1 (predicted)
Hydrogen Bond Acceptors4
Topological Polar Surface Area52.3 Ų (predicted)

The benzoxazole moiety introduces an oxygen atom at position 1 of the fused system, distinguishing it from sulfur-containing analogs like 12H- benzothiazolo[2,3-b]quinazolin-12-one . This substitution influences electronic distribution, solubility, and potential biological interactions.

Synthetic Strategies and Reaction Optimization

Microwave-Assisted Cyclization

Microwave irradiation (MWI) has emerged as a critical tool for constructing quinazolinone derivatives due to its ability to accelerate reaction kinetics and improve yields . While no direct synthesis of 12H- benzoxazolo[2,3-b]quinazolin-12-one has been reported, analogous pathways for benzothiazolo-quinazolinones suggest feasible routes:

  • Intramolecular Cyclocondensation:

    • Substrates such as 2-(2-aminophenyl)benzoxazole derivatives could undergo cyclization with orthoesters or carbonyl sources under MWI.

    • Example: Reaction of 2-(2-aminophenyl)benzoxazole with triethyl orthoformate in dimethylacetamide (DMAC) at 120°C under MWI (300 W, 5–10 min) may yield the target compound .

  • Niementowski Condensation Modification:

    • Anthranilic acid derivatives condensed with benzoxazole precursors in ionic liquids or solvent-free systems under MWI (e.g., 150°C, 15 min) .

Solvent-Free and Green Chemistry Approaches

Recent trends emphasize minimizing solvent use. For example, graphite-supported reactions under MWI at 140–160°C for 20–30 minutes have successfully generated fused quinazolinones . Applying similar conditions to benzoxazole analogs could reduce byproducts and enhance atom economy.

Physicochemical Properties and Computational Predictions

Spectral Characteristics

  • IR Spectroscopy: Expected absorption bands at 1680–1700 cm⁻¹ (C=O stretch), 1600–1620 cm⁻¹ (C=N stretch), and 1250–1270 cm⁻¹ (C–O–C asymmetric stretch).

  • NMR: Anticipated signals include δ 8.2–8.5 ppm (aromatic protons adjacent to the carbonyl group) and δ 6.9–7.8 ppm (remaining aromatic protons) .

ActivityMechanism/ApplicationReference Model
AnticancerTopoisomerase inhibitionBenzothiazolo analogs
AntimicrobialDisruption of cell wall synthesisQuinazolinone derivatives
Kinase inhibitionDYRK1A targetingThiazoloquinazolines

The benzoxazole ring’s electron-rich nature may enhance DNA intercalation or protein binding compared to sulfur-containing analogs.

Challenges and Future Directions

  • Synthetic Scalability: Current MWI protocols require optimization for benzoxazole systems, particularly in regioselectivity control during cyclization.

  • Biological Profiling: In vitro screening against cancer cell lines (e.g., MCF-7, A549) and microbial strains is needed to validate theoretical predictions.

  • Crystallographic Studies: X-ray diffraction analysis would resolve ambiguities in ring fusion geometry and hydrogen-bonding networks.

Comparative Analysis with Benzothiazolo Analogs

ParameterBenzoxazolo DerivativeBenzothiazolo Derivative
Molecular FormulaC₁₄H₈N₂O₂C₁₄H₈N₂OS
logP2.1 (predicted)2.28
Polar Surface Area52.3 Ų25.03 Ų
Synthetic Yield (MWI)Not reported70–99%

The higher polar surface area of the benzoxazolo derivative suggests improved solubility in polar solvents but potentially reduced membrane permeability.

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